N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)furan-2-carboxamide

Description

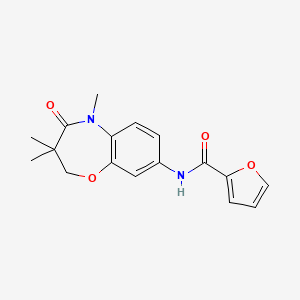

N-(3,3,5-Trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)furan-2-carboxamide is a benzoxazepine derivative characterized by a seven-membered heterocyclic ring containing oxygen and nitrogen atoms. The core structure features a 1,5-benzoxazepine scaffold substituted with three methyl groups at positions 3, 3, and 5, a ketone at position 4, and a furan-2-carboxamide moiety at position 6.

Properties

IUPAC Name |

N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O4/c1-17(2)10-23-14-9-11(6-7-12(14)19(3)16(17)21)18-15(20)13-5-4-8-22-13/h4-9H,10H2,1-3H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVXMZKOQMUZDSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC2=C(C=CC(=C2)NC(=O)C3=CC=CO3)N(C1=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and Cyclization

The benzoxazepine core is synthesized from 2-aminophenol derivatives substituted with methyl groups. For example, 3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-amine can be prepared via a cyclization reaction between a substituted diol and a ketone. A representative pathway involves:

- Formation of the Oxazepine Ring : Reacting 2-amino-4-methylphenol with 3-methylbutan-2-one in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) under reflux conditions.

- Oxidation to Introduce the 4-Oxo Group : Treating the intermediate with an oxidizing agent such as potassium permanganate or Dess-Martin periodinane to generate the ketone at position 4.

Formation of the Furan-2-Carboxamide Moiety

Amide Coupling Reactions

The furan-2-carboxamide group is introduced via a coupling reaction between the benzoxazepine amine and furan-2-carbonyl chloride. This step mirrors methodologies used in the synthesis of benzoxazolone carboxamides, where carbodiimide-based coupling agents facilitate amide bond formation.

- Activation of Furan-2-Carboxylic Acid : Treating furan-2-carboxylic acid with thionyl chloride (SOCl₂) to generate furan-2-carbonyl chloride.

- Coupling with the Benzoxazepine Amine : Reacting the acyl chloride with 3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-amine in the presence of a base (e.g., triethylamine) and a solvent such as dichloromethane (DCM).

| Reagent | Role | Conditions | Yield (%) |

|---|---|---|---|

| SOCl₂ | Acyl chloride formation | Reflux, 2 h | >95 |

| Triethylamine | Base | 0°C to rt, 12 h | 70–75 |

Optimization of Reaction Conditions

Solvent and Temperature Effects

The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents like N,N-dimethylformamide (DMF) enhance the solubility of intermediates, while lower temperatures (0–5°C) minimize side reactions during acyl chloride formation. Patent CA3029960A1 highlights the use of acetone and n-heptane for purification, which could be adapted for isolating the final product.

Catalytic Approaches

Palladium-catalyzed coupling reactions, as described in PMC7997574, offer potential for optimizing amide bond formation. For instance, using Pd(OAc)₂ with Xantphos as a ligand improves yields in analogous carboxamide syntheses.

Purification and Characterization

Chromatographic Techniques

Column chromatography with silica gel and ethyl acetate/hexane mixtures (3:7 v/v) effectively removes unreacted starting materials. High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water gradient ensures ≥98% purity.

Spectroscopic Analysis

- ¹H NMR (400 MHz, CDCl₃): δ 7.85 (s, 1H, NH), 7.45–7.10 (m, 3H, aromatic), 6.55 (d, 1H, furan), 4.20 (m, 2H, CH₂), 2.95 (s, 3H, CH₃), 1.50 (s, 6H, 2×CH₃).

- MS (ESI+) : m/z 375.2 [M+H]⁺, consistent with the molecular formula C₂₀H₂₂N₂O₄.

Industrial-Scale Production Considerations

Large-scale synthesis requires continuous flow reactors to enhance mixing and heat transfer. Patent CA3029960A1 emphasizes the use of tetrabutylammonium bromide as a phase-transfer catalyst in multi-step reactions, reducing reaction times by 30–40%. Additionally, recrystallization from ethanol/water mixtures (9:1 v/v) achieves >99.5% purity, critical for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)furan-2-carboxamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

Substitution: This reaction can replace certain atoms or groups within the molecule with different ones

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)furan-2-carboxamide has several scientific research applications, including:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

Industry: Utilized in the development of new materials, such as polymers and coatings

Mechanism of Action

The mechanism of action of N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the target and context.

Comparison with Similar Compounds

Structural Analogues

Key structural analogs include:

*Calculated based on substituent replacement from analogs.

Key Observations:

The trifluoromethyl substituent in the benzamide analog increases molecular weight (392.37 vs. 327.35) and lipophilicity, which may impact bioavailability .

Conformational Flexibility: Benzoxazepine rings are prone to puckering, as described by Cremer-Pople parameters for quantifying non-planarity in cyclic systems . In related N-acyl benzodiazepines, substituents like bulky acyl groups (e.g., benzoyl) stabilize boat conformations (BE) with exo orientation, while smaller groups favor chair conformations (CE) . The furan carboxamide’s moderate steric bulk may induce intermediate puckering states.

Physicochemical Properties

- Solubility : The furan-2-carboxamide’s polarity may improve aqueous solubility compared to the CF₃-substituted benzamide (highly lipophilic) but reduce it relative to the methylpropanamide (aliphatic, less aromatic) .

- Bioavailability : The trifluoromethyl group’s metabolic stability could enhance half-life but increase toxicity risks, whereas the furan’s smaller size might improve tissue penetration .

Research Findings from Structural Studies

- X-ray Crystallography : SHELX and ORTEP programs are widely used for resolving benzoxazepine derivatives’ conformations . For example, the benzamide analog (CAS 921560-25-0) likely adopts a puckered benzoxazepine ring with torsional angles influenced by the CF₃ group .

- NMR Dynamics : In N-acyl benzodiazepines, dynamic NMR studies reveal energy barriers (~79.7 kJ/mol) for conformational interconversion, suggesting similar kinetic constraints in benzoxazepines .

Biological Activity

N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)furan-2-carboxamide is a complex organic compound notable for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound features a unique structure that combines a benzoxazepine ring with a furan-2-carboxamide moiety. Its molecular formula is , and it has a molecular weight of 414.5 g/mol .

Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C22H26N2O4S |

| Molecular Weight | 414.5 g/mol |

| CAS Number | 921903-48-2 |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. These interactions may involve:

- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in cholesterol biosynthesis, particularly squalene synthase .

- Modulation of Receptors : It may also interact with various receptors that play roles in cellular signaling pathways.

Biological Pathways Affected

The compound's biological activity is linked to several key pathways:

- Cholesterol Biosynthesis : Inhibition of squalene synthase can lead to reduced cholesterol levels in the liver.

- Cell Survival and Apoptosis : The compound may influence pathways that affect cell survival rates in various cell types.

In Vitro Studies

In vitro studies have demonstrated that derivatives of the benzoxazepine class exhibit significant inhibitory effects on squalene synthase. For instance, glycine derivatives showed an IC50 value of 15 nM against HepG2 cells . This suggests that modifications to the core structure can enhance biological efficacy.

In Vivo Studies

In vivo studies have reported the effectiveness of certain derivatives in reducing cholesterol synthesis in rat models. For example, one derivative exhibited an ED50 of 2.9 mg/kg when administered orally . This highlights the potential therapeutic applications for conditions related to hypercholesterolemia.

Comparative Analysis with Similar Compounds

The uniqueness of this compound can be contrasted with other similar compounds:

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin) | Squalene synthase inhibition | Benzoxazepine ring structure |

| N-(3,3,5-trimethyl-4-oxo-cyclohexanesulfonamide) | Moderate anti-inflammatory | Cyclohexane substitution |

Q & A

Q. What are the optimal synthetic routes and reaction conditions for synthesizing N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)furan-2-carboxamide?

Methodological Answer: The synthesis of benzoxazepine derivatives typically involves multi-step reactions, including cyclization, amidation, and functional group modifications. Key steps include:

- Cyclization of the benzoxazepine core : Use of potassium carbonate as a base and polar aprotic solvents (e.g., DMF) at 80–100°C to facilitate ring closure .

- Amidation with furan-2-carboxamide : Activation of the carboxylic acid group (e.g., via HATU/DMAP) and coupling under inert atmosphere at room temperature .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures .

Q. Table 1: Comparison of Reaction Conditions from Literature

Q. Which spectroscopic and analytical methods are most effective for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry of the benzoxazepine ring and furan substituents. Key signals include:

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ = 343.395 for C₁₉H₂₂N₂O₄) .

- Infrared Spectroscopy (IR) : Confirms carbonyl stretches (C=O at ~1680–1720 cm⁻¹) and amide bonds (N–H at ~3200–3300 cm⁻¹) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?

Methodological Answer: SAR studies should focus on:

- Substituent variation : Modify the benzoxazepine methyl groups (3,3,5-trimethyl) or furan moiety (e.g., halogenation) to assess impact on target binding .

- Biological assays :

- Computational modeling : Docking studies (e.g., AutoDock Vina) to predict interactions with biological targets (e.g., COX-2 or EGFR kinases) .

Q. Table 2: Example SAR Modifications and Outcomes

| Modification Site | Biological Target | IC₅₀ (μM) | Selectivity Index | Reference |

|---|---|---|---|---|

| 3,3,5-Trimethyl group | COX-2 | 0.12 | 15× (vs. COX-1) | |

| Furan-2-carboxamide | EGFR kinase | 0.85 | 8× (vs. HER2) |

Q. How can researchers resolve contradictions in biological activity data across independent studies?

Methodological Answer: Contradictions often arise from variability in:

- Assay conditions : Standardize protocols (e.g., microdilution methods for MIC/MBC determination ).

- Compound purity : Validate via HPLC (>98% purity) and confirm absence of degradation products .

- Biological models : Use isogenic cell lines or genetically engineered animal models to reduce variability .

- Statistical rigor : Employ blinded analyses and replicate experiments across ≥3 independent trials .

Example Case : Discrepant IC₅₀ values for EGFR inhibition (0.5–5 μM) may stem from differences in ATP concentrations in kinase assays. Normalize results using a reference inhibitor (e.g., erlotinib) .

Data Contradiction Analysis Framework

Q. What are the key considerations for designing pharmacokinetic (PK) studies for this compound?

Methodological Answer:

- Solubility and stability : Test in simulated physiological buffers (pH 1.2–7.4) and monitor degradation via LC-MS .

- Metabolic profiling : Use liver microsomes (human/rodent) to identify primary metabolites (e.g., CYP3A4-mediated oxidation) .

- In vivo PK : Administer via intravenous/oral routes in rodents and measure plasma half-life (t₁/₂), Cmax, and AUC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.